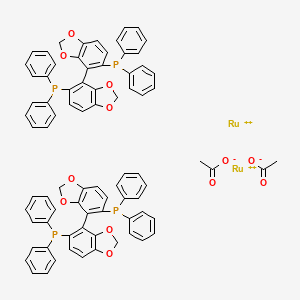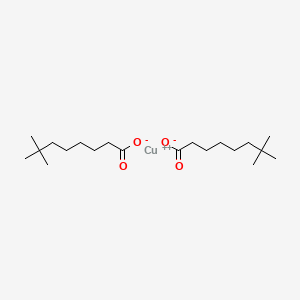
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dialuminum;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is a complex organometallic compound. This compound features two aluminum atoms coordinated with two distinct geometric isomers of 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate. The (Z) and (E) notations indicate the different spatial arrangements of the substituents around the double bond in the hept-3-en-3-olate ligands.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum typically involves the reaction of aluminum alkyls or aluminum halides with the corresponding (Z) and (E) isomers of 2,2,6,6-tetramethyl-5-oxohept-3-en-3-ol. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the aluminum compounds. Common solvents used include toluene, hexane, or diethyl ether.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-purity starting materials and rigorous control of reaction parameters such as temperature, pressure, and reaction time are crucial for obtaining the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Dialuminum;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate undergoes various types of chemical reactions, including:
Oxidation: The aluminum centers can be oxidized to form aluminum oxides.
Reduction: The compound can be reduced under specific conditions to yield aluminum hydrides.
Substitution: Ligand exchange reactions can occur, where the hept-3-en-3-olate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aluminum oxides, while reduction can produce aluminum hydrides.
Applications De Recherche Scientifique
Dialuminum;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a delivery agent for therapeutic compounds.
Medicine: Explored for its potential in drug delivery systems due to its ability to coordinate with various ligands.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum involves the coordination of the aluminum centers with the hept-3-en-3-olate ligands. This coordination stabilizes the compound and allows it to participate in various chemical reactions. The aluminum centers can interact with other molecules through Lewis acid-base interactions, facilitating catalytic processes and ligand exchange reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dialuminum;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate: Similar in structure but lacks the (E) isomer.
Dialuminum;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate: Similar in structure but lacks the (Z) isomer.
Aluminum tris(2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate): Contains three hept-3-en-3-olate ligands coordinated to a single aluminum center.
Uniqueness
The uniqueness of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum lies in its dual isomeric coordination, which imparts distinct chemical properties and reactivity compared to compounds with only one isomeric form. This dual coordination allows for more versatile applications in catalysis and material science.
Propriétés
IUPAC Name |
dialuminum;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C11H20O2.2Al/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h4*7,12H,1-6H3;;/q;;;;2*+3/p-4/b2*8-7+;2*8-7-;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXYVNUVSGMQCJ-LWYLHWECSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Al+3].[Al+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Al+3].[Al+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H76Al2O8+2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
787.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R,4R)-N-Tert-butoxycarbonyl-4-(dicyclohexylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine](/img/structure/B8117752.png)
![1,3-bis[2,6-di(pentan-3-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride](/img/structure/B8117763.png)

![[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;ruthenium(2+);diacetate](/img/structure/B8117786.png)



![Dichloro[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B8117809.png)
![[1-(3,4-dichloro-2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;(1R,2R)-1,2-diphenylethane-1,2-diamine;ruthenium(2+)](/img/structure/B8117815.png)





